N-(2-(呋喃-2-基)-2-(吲哚-1-基)乙基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, a description of a compound would include its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds.Molecular Structure Analysis
This would involve a detailed description of the compound’s molecular structure, including the types of bonds, the arrangement of atoms, and any notable structural features.Chemical Reactions Analysis
This would involve a description of how the compound reacts with other compounds, including the products of such reactions and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a description of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).科学研究应用
合成和化学性质
N-(2-(呋喃-2-基)-2-(吲哚-1-基)乙基)丙酰胺及相关化合物已在科学研究中探索其独特的合成方法、化学性质以及在各个领域的应用。涉及呋喃和吲哚单元的衍生物的合成,例如在创建2-(呋喃-2-基)噻唑并[5,4-f]喹啉中,涉及复杂的化学过程,包括亲电取代反应和涉及喹啉环的亲核取代。这些合成途径突显了呋喃和吲哚衍生物在化学研究中的多功能性和潜力(El’chaninov & Aleksandrov, 2017)。
抗癌应用
探索N-(呋喃-2-基甲基)-1H-吲哚-3-甲酰胺衍生物作为潜在的抗癌剂,特别是针对表皮生长因子受体(EGFR),突显了显著的科学兴趣。这些化合物已显示出对各种癌细胞系具有强效的细胞毒活性,包括人类肺腺癌、宫颈癌和结肠癌细胞。在这些衍生物中包含呋喃和吲哚基团表明它们在设计有效的抗癌剂中的重要性。其中,特定的衍生物已展示出强效的抗癌活性,展示了结构修饰在增强治疗效果中的作用(Lan et al., 2017)。
抗菌和抗真菌活性
含有呋喃和吲哚单元的化合物的抗菌和抗真菌活性,例如噻唑啉-异喹啉杂化物的合成和评价,引起了重要的研究兴趣。这些研究为呋喃和吲哚衍生物作为新型抗菌和抗真菌剂的基础提供了见解,扩展了这些杂环化合物在应对各种微生物感染中的应用(Akhaja & Raval, 2012)。
分子对接和生物活性研究
如1-乙基-2′-(呋喃-2-酰基)-1′-(呋喃-2-基)-1′,2′,5′,6′,7′,7a′-六氢噻喜啉-3,3′-吡咯啉-2-酮等化合物的分子对接研究揭示了它们对结核分枝杆菌、细菌感染和癌症蛋白的潜力。这些研究突显了结构分析和分子相互作用在理解呋喃和吲哚衍生物的生物活性中的重要性,为新型药物发现和开发策略铺平了道路(Nishtala & Basavoju, 2018)。
安全和危害
This would involve a description of any known hazards associated with the compound, including toxicity, flammability, environmental impact, etc.
未来方向
This would involve a discussion of potential future research directions or applications for the compound.
属性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-17(20)18-12-15(16-8-5-11-21-16)19-10-9-13-6-3-4-7-14(13)19/h3-8,11,15H,2,9-10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICVDGJYIMSWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)propionamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。